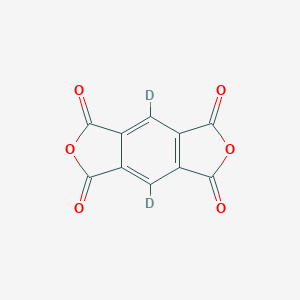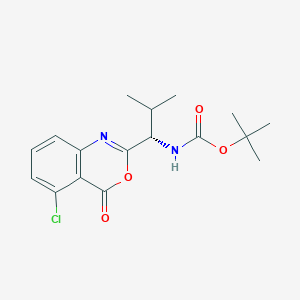
(1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester, also known as CGP 7930, is a selective antagonist of the GABAB receptor. GABAB receptors are G protein-coupled receptors that are found in the central nervous system and play a role in the regulation of neurotransmitter release. CGP 7930 has been used in scientific research to study the role of GABAB receptors in various physiological and pathological processes.
Mechanism of Action
(1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930 is a selective antagonist of the GABAB receptor, meaning that it binds to the receptor but does not activate it. The GABAB receptor is a heterodimeric receptor that consists of two subunits, GABAB1 and GABAB2. (1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930 binds to the GABAB1 subunit, preventing the binding of the endogenous ligand, gamma-aminobutyric acid (GABA), and blocking the downstream signaling pathway.
Biochemical and Physiological Effects:
(1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930 has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the release of dopamine in the brain, which may be useful in the treatment of addiction. It has also been shown to have antinociceptive effects, meaning that it can reduce pain perception. Additionally, (1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930 has been shown to have a role in the regulation of blood pressure and in the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
One advantage of using (1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930 in lab experiments is its selectivity for the GABAB receptor. This allows researchers to specifically study the role of this receptor in various physiological and pathological processes. However, one limitation of using (1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930 is its relatively low potency compared to other GABAB receptor antagonists. This may require higher concentrations of the compound to be used in experiments, which can increase the risk of non-specific effects.
Future Directions
There are several future directions for the use of (1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930 in scientific research. One area of interest is the role of GABAB receptors in the regulation of mood and behavior. (1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930 has been shown to have anxiolytic effects in animal models, suggesting that GABAB receptors may be a potential target for the treatment of anxiety disorders. Additionally, the use of (1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930 in combination with other drugs may have synergistic effects in the treatment of various diseases, such as epilepsy and addiction. Finally, the development of more potent and selective GABAB receptor antagonists may lead to new therapeutic options for a variety of disorders.
Synthesis Methods
The synthesis of (1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930 involves several steps, starting with the reaction of 2-amino-4-chlorobenzoic acid with phosgene to form the corresponding acid chloride. This is then reacted with 2-methyl-1-propanol in the presence of triethylamine to form the ester. The final step involves the reaction of the ester with t-butyl carbamate in the presence of sodium hydride to form (1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930.
Scientific Research Applications
(1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930 has been used in scientific research to study the role of GABAB receptors in various physiological and pathological processes. For example, it has been used to study the effect of GABAB receptor activation on the release of dopamine in the brain, as well as its role in the regulation of pain perception. It has also been used to study the role of GABAB receptors in the regulation of blood pressure and in the treatment of epilepsy.
properties
CAS RN |
108562-43-2 |
|---|---|
Product Name |
(1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester |
Molecular Formula |
C17H21ClN2O4 |
Molecular Weight |
352.8 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-(5-chloro-4-oxo-3,1-benzoxazin-2-yl)-2-methylpropyl]carbamate |
InChI |
InChI=1S/C17H21ClN2O4/c1-9(2)13(20-16(22)24-17(3,4)5)14-19-11-8-6-7-10(18)12(11)15(21)23-14/h6-9,13H,1-5H3,(H,20,22)/t13-/m0/s1 |
InChI Key |
MJHVWIZCSXLBHF-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=NC2=C(C(=CC=C2)Cl)C(=O)O1)NC(=O)OC(C)(C)C |
SMILES |
CC(C)C(C1=NC2=C(C(=CC=C2)Cl)C(=O)O1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C1=NC2=C(C(=CC=C2)Cl)C(=O)O1)NC(=O)OC(C)(C)C |
synonyms |
(1-(5-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 5-COBCE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



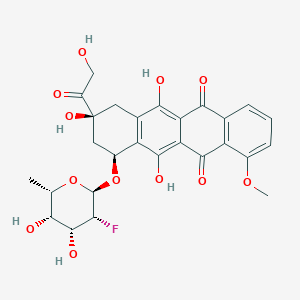

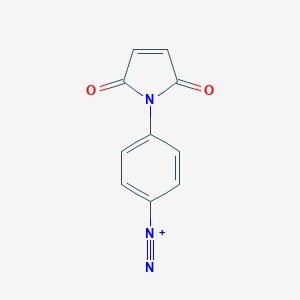
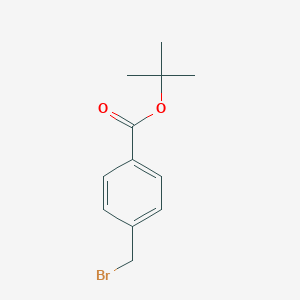
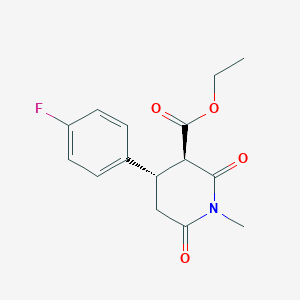
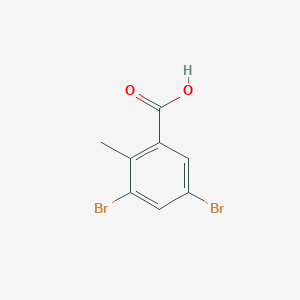
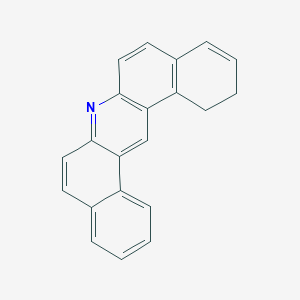
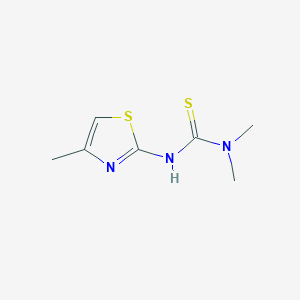
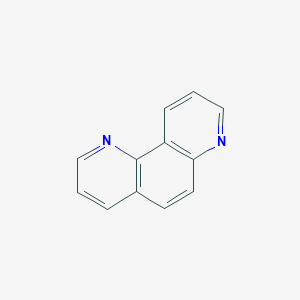
![4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B34528.png)
